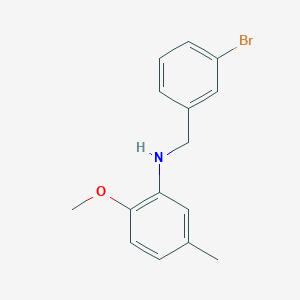
N-(3-bromobenzyl)-2-methoxy-5-methylaniline
Overview
Description
N-(3-bromobenzyl)-2-methoxy-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the aniline ring, along with methoxy and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-2-methoxy-5-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl bromide and 2-methoxy-5-methylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-bromobenzyl bromide is added to a solution of 2-methoxy-5-methylaniline in the chosen solvent, followed by the addition of the base. The mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromobenzyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized under appropriate conditions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the methoxy and methyl groups can modulate the compound’s electronic properties and overall bioactivity.
Comparison with Similar Compounds
N-(3-bromobenzyl)-2-methoxyaniline: Lacks the methyl group on the aromatic ring, which can affect its reactivity and binding properties.
N-(3-bromobenzyl)-5-methylaniline: Lacks the methoxy group, which can influence its electronic properties and solubility.
N-(3-bromobenzyl)-2,5-dimethylaniline: Contains an additional methyl group, which can further modulate its steric and electronic characteristics.
Uniqueness: N-(3-bromobenzyl)-2-methoxy-5-methylaniline is unique due to the specific combination of substituents on the aromatic ring, which can provide a balance of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-6-7-15(18-2)14(8-11)17-10-12-4-3-5-13(16)9-12/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDMMUKSIJRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211393 | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-46-5 | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355816-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)
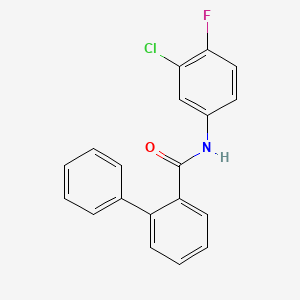
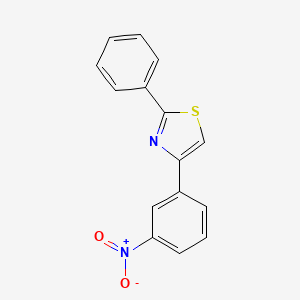
![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)
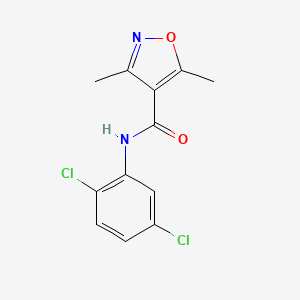
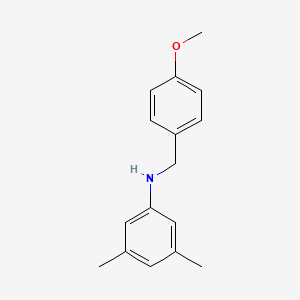

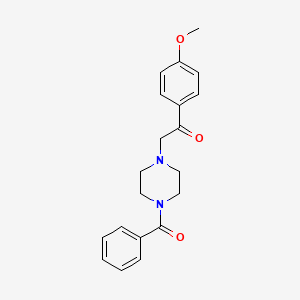
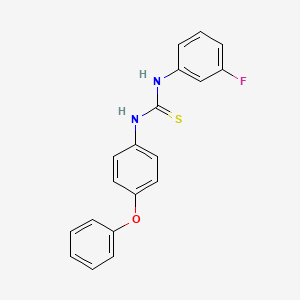
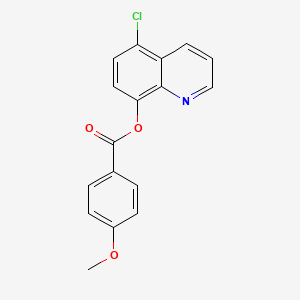

![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)
